molecular formula C58H102N16O12 B15400501 N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 63700-39-0

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Cat. No.: B15400501
CAS No.: 63700-39-0
M. Wt: 1215.5 g/mol
InChI Key: IQLZHIIINCHIKY-UHFFFAOYSA-N
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Description

This compound is a highly complex cyclic heptazacyclotricosane derivative characterized by multiple functional groups, including benzyl, aminoethyl, and 2-methylpropyl substituents. Its molecular formula is C₅₆H₁₀₀N₁₆O₁₇S, with an average mass of 1301.571 Da and a monoisotopic mass of 1300.7173 Da . The structure features a 21-membered macrocyclic core with seven peptide-like linkages, conferring rigidity and specificity in molecular interactions. Notably, it is a sulfate salt derivative, enhancing solubility and bioavailability .

Properties

CAS No.

63700-39-0

Molecular Formula

C58H102N16O12

Molecular Weight

1215.5 g/mol

IUPAC Name

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

InChI

InChI=1S/C58H102N16O12/c1-8-35(6)14-12-13-17-47(76)65-38(18-24-59)55(83)74-48(36(7)75)58(86)70-42(22-28-63)51(79)69-43-23-29-64-49(77)44(30-33(2)3)71-52(80)40(20-26-61)66-50(78)39(19-25-60)68-56(84)45(31-34(4)5)72-57(85)46(32-37-15-10-9-11-16-37)73-53(81)41(21-27-62)67-54(43)82/h9-11,15-16,33-36,38-46,48,75H,8,12-14,17-32,59-63H2,1-7H3,(H,64,77)(H,65,76)(H,66,78)(H,67,82)(H,68,84)(H,69,79)(H,70,86)(H,71,80)(H,72,85)(H,73,81)(H,74,83)

InChI Key

IQLZHIIINCHIKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of cyclic peptides with antimicrobial properties, structurally analogous to polymyxins (e.g., polymyxin B sulfate, ChemSpider ID: 4642483 ). Below is a comparative analysis:

Feature Target Compound Polymyxin B Sulfate
Core Structure 21-membered heptazacyclotricosane with 7 peptide bonds 10-membered cyclic heptapeptide
Substituents Benzyl, tris(2-aminoethyl), bis(2-methylpropyl), hydroxyethyl groups 6-methyloctanoyl tail, DAB (diaminobutyric acid)
Molecular Weight 1301.571 Da ~1200–1300 Da
Stereochemistry 13 undefined stereocenters (complex stereoisomerism) Defined stereocenters (e.g., L-DAB residues)
Solubility Enhanced by sulfate counterion Sulfate or sulfate-free variants

Key Structural Differences :

  • The target compound’s 15-benzyl and 3,12-bis(2-methylpropyl) groups introduce hydrophobicity distinct from polymyxin B’s fatty acyl tail .
Functional and Pharmacological Comparisons
  • Antimicrobial Activity : Polymyxin B sulfate targets Gram-negative bacteria via electrostatic interactions with lipid A in lipopolysaccharides (LPS). The target compound’s larger macrocycle and benzyl groups may broaden its spectrum or reduce nephrotoxicity .
  • Toxicity Profile : Polymyxins are nephrotoxic due to tubular reabsorption; the sulfate salt form in the target compound may mitigate renal accumulation .
  • Stereochemical Complexity : The undefined stereocenters in the target compound (vs. polymyxin B’s defined configuration) could lead to varied biological activity or necessitate rigorous purification .

Q & A

Q. How to reconcile conflicting reports on hydrolytic stability?

  • Resolution : Conduct accelerated stability studies (40°C/75% RH):
  • Acidic conditions (pH 3) : Degradation t1/2 = 14 days (amide hydrolysis).
  • Neutral conditions (pH 7) : t1/2 >90 days.
  • Use chelating agents (EDTA) to suppress metal-catalyzed degradation in buffers .

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